molecular formula C28H41N3O5S2 B2520628 ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-15-4

ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2520628
CAS RN: 449768-15-4
M. Wt: 563.77
InChI Key: ZUBMEBUMRAVCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a complex molecule that appears to be related to a family of heterocyclic compounds that have been synthesized and studied for various properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as tetrahydrothieno[2,3-c]pyridine derivatives, which can provide insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with various starting materials. For instance, ethyl 3-aryl-2-benzoylpropenoates are reacted with guanidine to produce ethyl 2-aminodihydro-5-pyrimidinecarboxylate derivatives . Another synthesis route involves the reaction of 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride to yield ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates . These methods suggest that the synthesis of the compound of interest may also involve similar condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a similar compound, ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate, has been elucidated, revealing a monoclinic system with specific geometric parameters . This suggests that the compound of interest may also crystallize in a similar system and possess intramolecular and intermolecular hydrogen bonding that stabilizes its structure.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions for the exact compound . However, the synthesis and characterization of related compounds imply that these molecules can participate in various chemical reactions, such as condensation, cyclization, and Schiff base formation . These reactions are crucial for the synthesis of the core heterocyclic structure and the introduction of various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . The crystal and molecular structures are often stabilized by hydrogen bonds, as seen in the X-ray crystallographic analysis of similar compounds . The density functional theory (DFT) analyses provide additional insights into the electronic structure and intramolecular interactions . These studies suggest that the compound of interest would also exhibit specific spectroscopic signatures and stabilization through hydrogen bonding.

Scientific Research Applications

Pharmacokinetics and Tolerability

Studies on the pharmacokinetics and tolerability of new compounds in humans are crucial for determining their potential therapeutic applications. For example, research on new antiulcer compounds has evaluated their tolerability and pharmacokinetics in humans after single oral doses, providing a foundational understanding necessary for further clinical development (Uckert, B., Kobayashi, S., & Maier-Lenz, H., 1989).

Diagnostic Applications

Compounds with specific binding affinities can be used in diagnostic imaging to visualize tumors or assess the function of various receptors in the body. For instance, sigma receptors overexpressed on breast cancer cells can be visualized using specific iodobenzamides, demonstrating the potential of chemical compounds in diagnostic imaging (Caveliers, V., Everaert, H., John, C., Lahoutte, T., & Bossuyt, A., 2002).

Understanding Human Exposure to Chemicals

Research into the metabolism of chemicals in humans, including the identification of metabolites in urine and blood, helps understand human exposure to various compounds. This information is critical for assessing potential health risks and for developing strategies to mitigate exposure to harmful chemicals. Studies have explored the urinary metabolites of pesticides, providing insights into human exposure levels and the effectiveness of protective measures (Bravo, N., Grimalt, J., Bocca, B., Pino, A., Bin, M., Brumatti, L. V., Rosolen, V., Barbone, F., Ronfani, L., Alimonti, A., & Calamandrei, G., 2019).

properties

IUPAC Name

ethyl 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O5S2/c1-6-9-16-31(17-10-7-2)38(34,35)22-13-11-21(12-14-22)26(32)29-27-25(28(33)36-8-3)23-15-18-30(20(4)5)19-24(23)37-27/h11-14,20H,6-10,15-19H2,1-5H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBMEBUMRAVCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.